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Compound of Interest

4-Chlorophenylguanidine
Compound Name:

carbonate
CAS No.: 61705-88-2
Cat. No.: B1585702

Get Quote

Executive Summary

4-Chlorophenylguanidine Carbonate (PCG-Carbonate) is the stable salt form of 1-(4-
chlorophenyl)guanidine, a privileged scaffold in drug discovery. While often categorized as a
synthetic intermediate, the PCG moiety possesses intrinsic biological activity due to its ability to
function as a bioisostere of urea and thiourea, and its capacity to form strong bidentate
hydrogen bonds with carboxylate residues in protein active sites.

This guide explores its role as a precursor for aminopyrimidines (kinase inhibitors) and
dihydrotriazines (antifolates), and details its intrinsic interactions with imidazoline receptors and
bacterial membranes.

Chemical Profile & Stability

The carbonate salt is preferred over the free base due to enhanced stability and non-
hygroscopic nature. In physiological solution, it dissociates to release the active guanidinium
cation.
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Property Specification Relevance
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Mechanism of Action: The Pharmacophore

The biological activity of 4-Chlorophenylguanidine stems from two distinct structural features:
the Cationic Head and the Halogenated Tail.

A. Receptor Binding (GPCRs & Enzymes)

The guanidine group mimics the arginine side chain, allowing it to anchor into anionic pockets
of receptors.

» Imidazoline Binding Sites (12): Phenylguanidines show affinity for |12 sites (located on MAO-B
enzymes), relevant in depression and neuroprotection.

e 5-HT3 Antagonism: The 4-chlorophenylguanidine motif serves as a simplified anchor for
serotonin receptor antagonists, blocking cation flux.

e DHFR Inhibition (Downstream): When cyclized into dihydrotriazines (e.g., Cycloguanil
analogs), the guanidine nitrogens bind Asp27 of Dihydrofolate Reductase (DHFR), blocking
folate synthesis in protozoa.

B. Antimicrobial Action (Membrane Disruption)

Like chlorhexidine, the PCG cation can displace divalent cations (
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) from the lipopolysaccharide (LPS) layer of Gram-negative bacteria, destabilizing the outer
membrane and increasing permeability.

Fig 1: Pleiotropic interactions of the 4-Chlorophenylguanidine pharmacophore. Electrostatic
4-Chlorophenylguanidine H-Bonding Imidazoline 12 Receptor
(Cationic Form) (Allosteric Site)
Precursor to

Cycloguanil

DHFR Enzyme
(Asp27 Binding)

Click to download full resolution via product page

Therapeutic Applications & Synthesis

The primary utility of PCG Carbonate is as a "lego block" for constructing heterocyclic drugs.

Pathway: Synthesis of Bioactive Heterocycles

e Aminopyrimidines: Reaction with

-diketones yields 2-amino-4-arylpyrimidines (common in kinase inhibitors).

o Dihydrotriazines: Reaction with ketones/aldehydes yields antifolates (antimalarial activity).
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AT T Fig 2: Divergent synthesis of bioactive heterocycles from PCG.
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Experimental Protocols
Protocol A: Activation of Carbonate to Free Base

Since the carbonate is a salt, it must often be converted to the free base for organic synthesis
or lipophilic assays.

e Suspension: Suspend 10 mmol (approx. 2.5 g) of 4-Chlorophenylguanidine Carbonate in
20 mL of dichloromethane (DCM).

o Neutralization: Add 20 mL of 2M NaOH solution. Stir vigorously for 15 minutes at Room
Temperature (RT).

o Extraction: Separate the organic layer. Extract the aqueous layer twice more with 10 mL
DCM.

e Drying: Combine organic layers, dry over anhydrous

, and concentrate in vacuo.

 Yield: Expect a white/off-white solid (Free Base). Use immediately to prevent atmospheric
carbonation.

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)
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To assess intrinsic membrane-disrupting activity.
e Organisms:S. aureus (Gram+), E. coli (Gram-).
e Media: Mueller-Hinton Broth (MHB).

o Stock Prep: Dissolve PCG Carbonate in 5% DMSO/Water (acidify slightly with HCI if needed
for solubility).

Steps:

Prepare serial 2-fold dilutions of PCG in a 96-well plate (Range: 512

g/mLto 0.5
g/mL).
¢ Inoculate wells with bacteria adjusted to

CFU/mL.

« Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).

 Incubate at 37°C for 18-24 hours.

e Readout: Determine MIC as the lowest concentration with no visible turbidity.
o Expected Result: Moderate activity (MIC 32-128

g/mL) against Gram-positives; lower activity against Gram-negatives unless
permeabilized.

Safety & Toxicology (SDS Summary)

 Signal Word:WARNING
e Hazard Statements:

o H302: Harmful if swallowed.
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o H315: Causes skin irritation (Alkaline nature).

o H319: Causes serious eye irritation.

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

Metabolic Fate: The chlorophenyl ring is resistant to oxidation; primary excretion is likely
renal as the unchanged cation or N-glucuronide conjugate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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